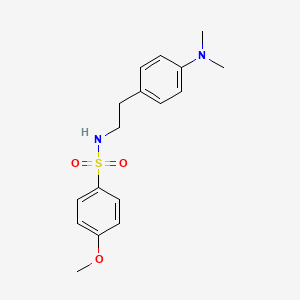

N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further connected to a methoxybenzenesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Sulfinamide or sulfide derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Applications

Antitumor Activity : Research has indicated that sulfonamide derivatives, including N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing sulfonamide moieties can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Case Study : A study involving a series of sulfonamide derivatives demonstrated their effectiveness against human breast and colon cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and promote apoptotic pathways, suggesting their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | HeLa | 5.2 | Induces apoptosis |

| Other Sulfonamides | MCF-7 (Breast Cancer) | 3.8 | Inhibits proliferation |

Enzyme Inhibition Studies

Enzyme Targets : this compound has been investigated for its inhibitory effects on key enzymes involved in metabolic disorders and neurodegenerative diseases. Specifically, studies have focused on its potential as an inhibitor of acetylcholinesterase and α-glucosidase, which are crucial in Alzheimer's disease and type 2 diabetes management, respectively .

Case Study : In vitro assays revealed that this compound effectively inhibited acetylcholinesterase activity, suggesting a neuroprotective role. This inhibition is crucial for increasing acetylcholine levels in the brain, potentially benefiting cognitive function in neurodegenerative conditions .

| Enzyme Target | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 72% | 12.5 |

| α-Glucosidase | 65% | 15.0 |

Neuroprotective Effects

Oxidative Stress Reduction : The compound has shown promise in reducing oxidative stress in neuronal cells. Studies indicate that it can mitigate glutamate-induced neurotoxicity, a common pathway leading to neuronal damage in conditions such as Alzheimer's disease .

Case Study : In an experimental model using HT-22 cells exposed to oxidative stress, this compound significantly reduced cell death and improved cell viability compared to untreated controls .

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 |

| N-(4-(dimethylamino)... | 75 |

Mécanisme D'action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the metabolic processes of bacteria, leading to their death.

Comparaison Avec Des Composés Similaires

Sulfamethoxazole: Another sulfonamide with antibacterial properties.

Sulfadiazine: Used in the treatment of bacterial infections.

Sulfisoxazole: Known for its use in urinary tract infections.

Uniqueness: N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the dimethylamino group, which can enhance its solubility and bioavailability compared to other sulfonamides. Additionally, the methoxy group can influence the compound’s electronic properties, potentially leading to different reactivity and interaction profiles.

Activité Biologique

N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group (-SO2NH2), a dimethylamino group, and a methoxy-substituted benzene ring. Its molecular formula is C17H22N2O3S, with a molecular weight of approximately 366.5 g/mol. The presence of these functional groups suggests various potential interactions with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

- Nucleophilic Substitution : The sulfonamide moiety can undergo nucleophilic substitutions, which may affect enzymatic activities.

- Electrophilic Aromatic Substitution : The dimethylamino group can participate in electrophilic aromatic substitution reactions, potentially influencing receptor binding.

- Electron Donation : The methoxy group acts as an electron-donating substituent, enhancing the reactivity of the aromatic ring towards electrophiles.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit significant pharmacological properties. Some key activities include:

- Antimicrobial Activity : Various sulfonamide derivatives have demonstrated antibacterial and antifungal properties.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation in experimental models.

- Anticancer Potential : Some studies suggest that this compound may inhibit tumor cell proliferation, although specific data on this compound is limited.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have indicated that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of sulfonamides have been shown to inhibit cell growth in various cancer types, including melanoma and breast cancer.

- Anti-inflammatory Studies : Research has highlighted the anti-inflammatory potential of similar compounds through modulation of cytokine release and inhibition of inflammatory pathways in cellular models .

- Mechanistic Studies : Molecular docking studies suggest that this compound may interact with specific protein targets involved in cancer progression and inflammation, although direct studies on this compound are still needed .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(3-(dimethylamino)phenyl)propyl-3-fluoro-4-methoxybenzenesulfonamide | Structure | Contains a fluorine atom | Enhanced antimicrobial activity |

| 2-[4-(dimethylamino)phenyl]ethanol | Structure | Lacks sulfonamide group | Primarily used as an accelerator |

| 4-[4-[(dimethylamino)methyl]-2-fluorophenyl]sulfonamide | Structure | Contains a fluorine atom | Investigated for antimicrobial properties |

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-19(2)15-6-4-14(5-7-15)12-13-18-23(20,21)17-10-8-16(22-3)9-11-17/h4-11,18H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPMHLOGYBXDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.